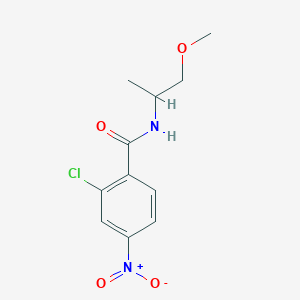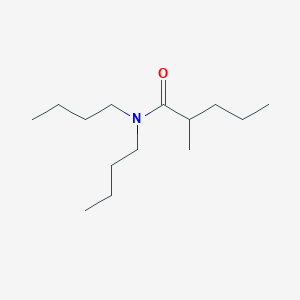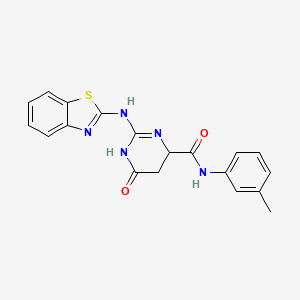![molecular formula C16H11Cl2NO3S B3953936 5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3953936.png)
5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione, commonly known as DCFMT, is a synthetic compound with potential applications in the field of medicinal chemistry. It is a thiazolidinedione derivative that has been synthesized and studied extensively due to its unique pharmacological properties. DCFMT has been shown to possess anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for further development as a therapeutic agent.
作用機序
The mechanism of action of DCFMT is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. DCFMT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. Additionally, DCFMT has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
DCFMT has been shown to possess various biochemical and physiological effects, including the inhibition of COX-2 activity, the inhibition of NF-κB activation, and the induction of apoptosis in cancer cells. Additionally, DCFMT has been shown to possess antioxidant activity, which may be useful in the prevention and treatment of various oxidative stress-related diseases.
実験室実験の利点と制限
The advantages of using DCFMT in lab experiments include its well-established synthesis method, its potent anti-inflammatory and antioxidant activities, and its potential applications in the treatment of various diseases. However, there are also limitations to using DCFMT in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are numerous future directions for research involving DCFMT, including the development of more efficient synthesis methods, the exploration of its potential applications in the treatment of various inflammatory and oxidative stress-related diseases, and the investigation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and toxicity of DCFMT in vivo, as well as its potential interactions with other drugs.
科学的研究の応用
DCFMT has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis and asthma. Additionally, DCFMT has been shown to possess antioxidant activity, which may be useful in the prevention and treatment of various oxidative stress-related diseases.
特性
IUPAC Name |
(5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3S/c1-2-19-15(20)14(23-16(19)21)8-10-4-6-13(22-10)11-5-3-9(17)7-12(11)18/h3-8H,2H2,1H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYSQWQSQZJBQJ-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(1,3-benzodioxol-5-yl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium perchlorate](/img/structure/B3953874.png)
![2-methyl-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3953876.png)

![1-[2-(1-cyclohexen-1-yl)ethyl]-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3953888.png)
![3-ethyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3953889.png)



![5-bromo-N-{[(4-nitrophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3953927.png)

![2-oxo-2-phenylethyl N-[(4-chlorophenyl)sulfonyl]-N-methylglycinate](/img/structure/B3953939.png)